7-(4-Chlorophenyl)-1,4-thiazepane
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Overview
Description
7-(4-Chlorophenyl)-1,4-thiazepane is a heterocyclic compound that contains a thiazepane ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzylamine with a thioamide under basic conditions to form the thiazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Chlorophenyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-(4-Bromophenyl)-1,4-thiazepane: Similar structure with a bromine atom instead of chlorine.
7-(4-Methylphenyl)-1,4-thiazepane: Contains a methyl group instead of chlorine.
7-(4-Nitrophenyl)-1,4-thiazepane: Contains a nitro group instead of chlorine.
Uniqueness
7-(4-Chlorophenyl)-1,4-thiazepane is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
Molecular Formula |
C11H14ClNS |
---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-1,4-thiazepane |
InChI |
InChI=1S/C11H14ClNS/c12-10-3-1-9(2-4-10)11-5-6-13-7-8-14-11/h1-4,11,13H,5-8H2 |
InChI Key |
CWWXTKDBAWUSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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